

Hexacarbonyltungsten: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Hexacarbonyltungsten

Cat. No.: B083919

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An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of **Hexacarbonyltungsten**, a versatile organometallic compound with significant applications in chemical synthesis and materials science. This document covers its fundamental properties, synthesis protocols, and key applications, with a focus on providing actionable information for research and development professionals.

Core Identification and Properties

Hexacarbonyltungsten, also known by its IUPAC name, is a colorless, volatile, and air-stable solid.^{[1][2]} It is a key precursor for the synthesis of various tungsten-containing compounds and materials.

IUPAC Name: **Hexacarbonyltungsten**^[1]

CAS Number: 14040-11-0^{[1][3][4][5][6]}

Physicochemical Data

The following table summarizes the key physicochemical properties of **Hexacarbonyltungsten**.

Property	Value	References
Molecular Formula	$\text{W}(\text{CO})_6$	[1][3][7]
Molar Mass	351.901 g/mol	[1][7]
Appearance	Colorless solid or white crystalline powder	[1][3]
Density	2.65 g/cm ³	[1][3][5]
Melting Point	170 °C (decomposes)	[1]
Boiling Point	175 °C	[3]
Vapor Pressure	1.4 hPa (at 67 °C)	[5]
Solubility	Insoluble in water; sparingly soluble in nonpolar organic solvents and THF	[1][5]
Infrared Spectroscopy (CO stretching)	~1997 cm ⁻¹ (gas phase)	[8]

Synthesis of Hexacarbonyltungsten

The primary industrial synthesis of **Hexacarbonyltungsten** involves the reductive carbonylation of a tungsten halide, typically tungsten hexachloride (WCl_6), under a carbon monoxide atmosphere.[2]

Experimental Protocol: Reductive Carbonylation

Objective: To synthesize **Hexacarbonyltungsten** from Tungsten Hexachloride.

Materials:

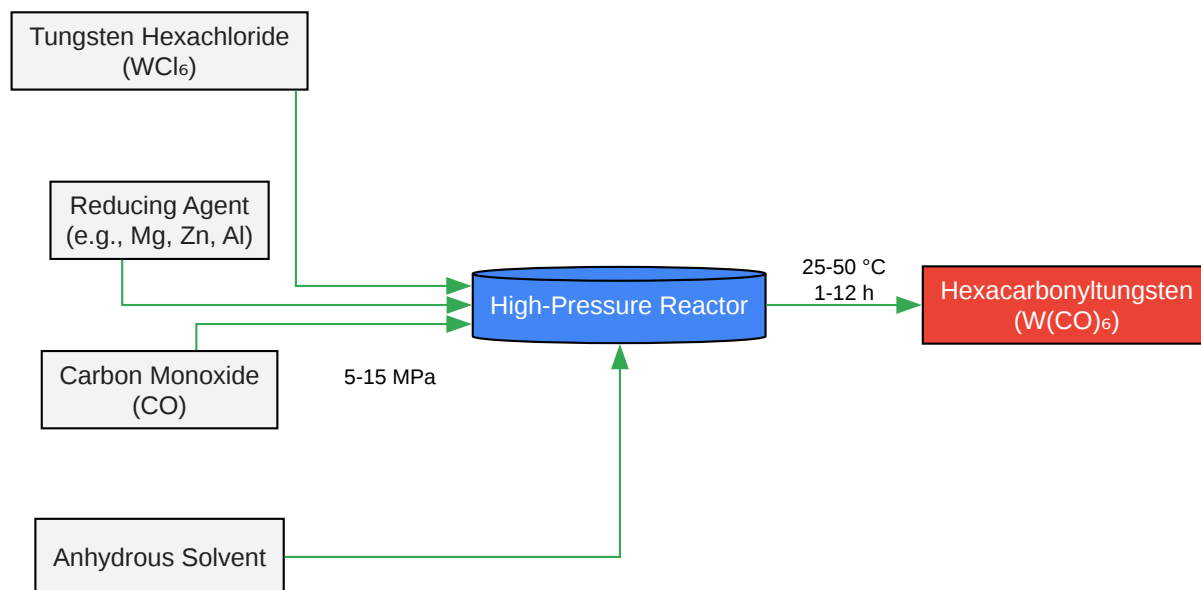
- Tungsten hexachloride (WCl_6)
- Reducing agent (e.g., magnesium, zinc, or aluminum powder)[2]
- Carbon monoxide (CO) gas

- Anhydrous, non-polar organic solvent (e.g., diethyl ether)

Procedure:

- In a high-pressure reactor equipped with a magnetic stirrer, add tungsten hexachloride, the chosen reducing agent, and the anhydrous solvent.
- Purge the reactor with carbon monoxide gas multiple times to remove any residual air.
- Pressurize the reactor with carbon monoxide to a pressure of 5-15 MPa.
- Heat the reactor to a temperature range of 25-50 °C.
- Initiate stirring at a rate of 100-360 rpm and maintain the reaction for 1-12 hours.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO pressure.
- The resulting solution containing the product is then subjected to distillation and sublimation to isolate the pure, colorless crystals of **Hexacarbonyltungsten**.

This protocol is a generalized representation. Specific reaction conditions may vary based on the scale and specific reducing agent used.



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*General synthesis workflow for **Hexacarbonyltungsten**.*

Key Applications and Experimental Methodologies

Hexacarbonyltungsten is a versatile reagent and precursor in various chemical processes. All reactions involving W(CO)_6 should be conducted under an inert atmosphere due to the sensitivity of the catalyst and its precursors to air.[9]

Chemical Vapor Deposition (CVD) of Tungsten-Containing Films

Hexacarbonyltungsten is a widely used precursor for the deposition of thin tungsten-containing films via Metal-Organic Chemical Vapor Deposition (MOCVD).[1] This technique is crucial in the microelectronics industry for creating tungsten gate electrodes and diffusion barriers.[1]

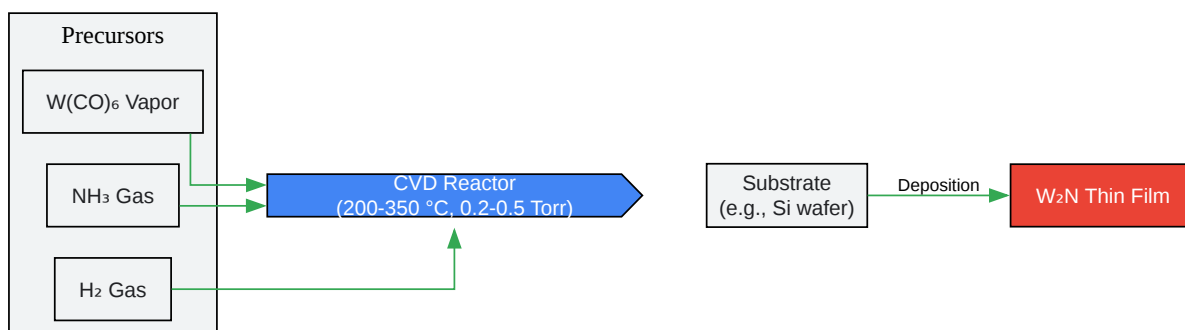
Objective: To deposit amorphous tungsten nitride thin films using **Hexacarbonyltungsten** as the precursor.

Apparatus:

- Low-pressure CVD reactor
- Substrate (e.g., Si(100))
- **Hexacarbonyltungsten** precursor delivery system
- Ammonia (NH₃) and Hydrogen (H₂) gas lines

Procedure:

- Place the substrate into the CVD reactor.
- Heat the substrate to the desired deposition temperature (e.g., 200-350 °C).[\[10\]](#)
- Introduce **Hexacarbonyltungsten** into the reactor at a controlled flow rate (e.g., 1-20 sccm).
[\[10\]](#)
- Simultaneously introduce ammonia (NH₃) as the nitrogen source and hydrogen (H₂) as a carrier and reducing gas at their respective flow rates (e.g., NH₃ at 100-500 sccm).[\[10\]](#)
- Maintain the reactor pressure at a low level (e.g., 0.2-0.5 Torr).[\[10\]](#)
- The precursor decomposes on the heated substrate surface, leading to the formation of a tungsten nitride film. The overall reaction can be simplified as: $\text{W(CO)}_6 + \text{H}_2 + \text{NH}_3 \rightarrow \text{W}_2\text{N} + \text{byproducts}$
- The thickness and properties of the film can be controlled by adjusting the deposition time, temperature, pressure, and precursor flow rates.



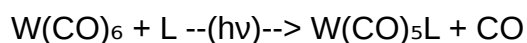
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Workflow for MOCVD of Tungsten Nitride films.

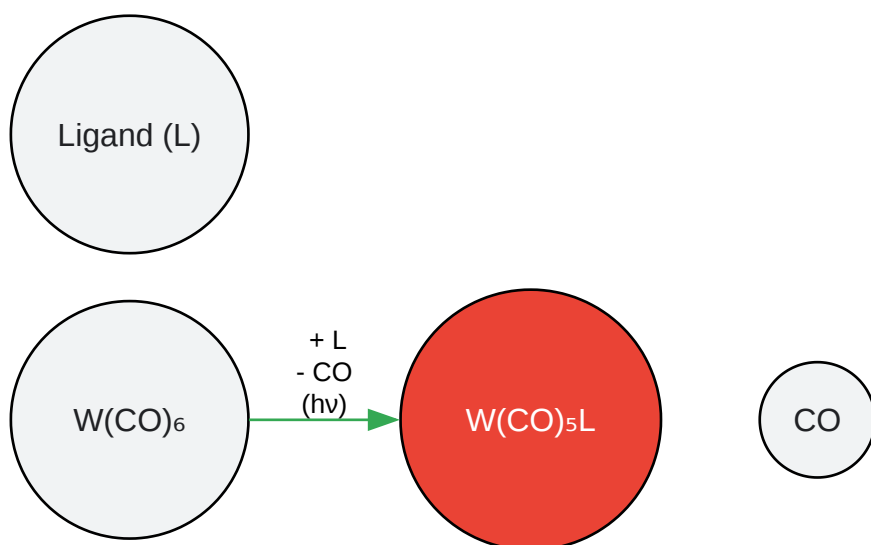
Ligand Substitution Reactions in Organometallic Synthesis

A fundamental reaction of **Hexacarbonyltungsten** is the displacement of one or more carbon monoxide ligands by other donor ligands.[9] This reactivity is the basis for its use in synthesizing a wide array of organometallic complexes. Photochemical activation is often employed to facilitate these substitution reactions.

The photochemical reaction of **Hexacarbonyltungsten** with a ligand (L) results in the formation of a pentacarbonyltungsten complex.



This reaction is a common entry point for the synthesis of more complex tungsten-containing molecules. For example, three CO ligands can be displaced by acetonitrile.[2]



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Ligand substitution reaction of **Hexacarbonyltungsten**.

Catalysis in Organic Synthesis

Hexacarbonyltungsten serves as a catalyst or precursor to catalysts for various organic transformations, including alkene metathesis and the desulfurization of organosulfur compounds.[2] Photoactivated $W(CO)_6$ systems have been utilized for the cycloisomerization of alkynols to form pyran rings.[11]

Safety and Handling

Hexacarbonyltungsten is toxic by inhalation, in contact with skin, and if swallowed.[3] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3] Due to its volatility, there is a risk of creating toxic concentrations at room temperature.[1]

This technical guide provides a foundational understanding of **Hexacarbonyltungsten** for its application in research and development. For specific applications, further consultation of peer-reviewed literature is recommended.

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- To cite this document: BenchChem. [Hexacarbonyltungsten: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b083919#cas-number-and-iupac-name-for-hexacarbonyltungsten]

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